(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Deprotection and Purification: The Fmoc group is removed under basic conditions, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is unique due to the presence of the ethylbenzyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C27H27NO4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-2-[(4-ethylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-20(26(29)30)16-28-27(31)32-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t20-/m0/s1 |
InChI Key |
KHANMJHHXYQUDI-FQEVSTJZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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